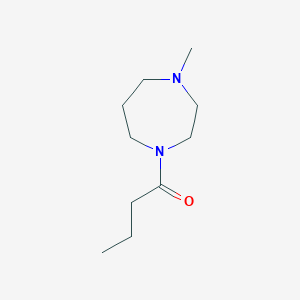

1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-5-10(13)12-7-4-6-11(2)8-9-12/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKRLAKUJSMOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methyl 1,4 Diazepan 1 Yl Butan 1 One

Retrosynthetic Analysis of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the amide bond. This C-N bond cleavage leads to two simpler and readily available precursors: 1-methyl-1,4-diazepane and a butanoyl group synthon, such as butanoyl chloride. This approach is based on the well-established reliability of amide bond formation in organic synthesis.

The proposed retrosynthetic pathway is as follows:

This strategy is synthetically feasible as 1-methyl-1,4-diazepane is a commercially available starting material, and butanoyl chloride is a common acylating agent.

Optimized Synthetic Routes for this compound

The forward synthesis, based on the retrosynthetic analysis, involves the N-acylation of 1-methyl-1,4-diazepane with butanoyl chloride. A widely used and optimized method for this type of transformation is the Schotten-Baumann reaction, which is performed under basic conditions.

An optimized route for the synthesis of this compound is proposed as follows: 1-methyl-1,4-diazepane is dissolved in a suitable organic solvent, and an aqueous solution of a base, such as sodium hydroxide, is added to create a biphasic system. Butanoyl chloride is then added dropwise to the stirred mixture. The base neutralizes the hydrochloric acid that is formed as a byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.

The reaction scheme is as follows:

The synthesis of this compound via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The stepwise mechanism is detailed below:

Nucleophilic Attack: The more accessible secondary amine of 1-methyl-1,4-diazepane acts as a nucleophile and attacks the electrophilic carbonyl carbon of butanoyl chloride. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base (e.g., hydroxide ion) present in the reaction mixture.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Acid-Base Neutralization: The generated hydrochloric acid is neutralized by the base in the aqueous phase.

While the Schotten-Baumann reaction is not catalytic in the traditional sense, the base plays a crucial role that can be considered catalytic in function as it is regenerated. The most common "catalyst" systems and reaction conditions are summarized in the table below.

| Parameter | Condition | Rationale |

| Base | Sodium hydroxide (aq.), Pyridine | Neutralizes HCl byproduct, drives equilibrium. |

| Solvent | Dichloromethane, Diethyl ether, Toluene (in a biphasic system with water) | Dissolves reactants and product, immiscible with the aqueous phase. |

| Temperature | Room temperature or cooled (0-25 °C) | The reaction is often exothermic. |

| Stoichiometry | Slight excess of the acylating agent may be used. | To ensure complete conversion of the amine. |

The choice of base and solvent can influence the reaction rate and yield. Pyridine can sometimes act as a superior acylating catalyst.

Following the reaction, the organic and aqueous layers are separated. The organic layer, containing the product, is typically washed with a dilute acid solution to remove any unreacted amine, followed by a wash with a dilute base solution to remove any unreacted acyl chloride, and finally with brine. The organic solvent is then removed under reduced pressure.

Further purification can be achieved through the following techniques:

Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system to obtain a high purity crystalline product.

Column Chromatography: For liquid products or to remove closely related impurities, silica gel column chromatography is a common and effective purification method.

The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Divergent Synthesis Strategies for this compound Derivatives

Starting from this compound, several derivatives can be synthesized by modifying different parts of the molecule.

Modification of the Diazepane Ring: The secondary amine within the diazepane ring can be a site for further functionalization. For instance, it can be acylated or alkylated to introduce various substituents. The synthesis of the pharmaceutical agent Bunazosin, which is 1-(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl)butan-1-one, exemplifies this approach where the secondary amine of a related precursor is substituted. arabjchem.orgdrugbank.compharmacompass.comupdatepublishing.comnih.gov

Modification of the Butanoyl Chain: The butanoyl chain offers opportunities for derivatization, although it is generally less reactive. Functional groups could be introduced along the alkyl chain through various synthetic transformations, though this would likely require more complex multi-step syntheses.

A general scheme for the synthesis of derivatives is presented below:

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can enhance its environmental sustainability. Key metrics to consider are atom economy and reaction mass efficiency.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wiley-vch.de For the proposed synthesis via the Schotten-Baumann reaction, the atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Considering the reaction: C₅H₁₄N₂ + C₄H₇ClO → C₉H₁₉N₂O + HCl

The by-product is hydrochloric acid, which is neutralized by the base. In an ideal scenario where the base is not included in the atom economy calculation of the primary reaction, the atom economy would be lower due to the formation of HCl. However, if the salt formed from the base is considered a byproduct, the atom economy would be further reduced.

Reaction Mass Efficiency (RME): RME provides a more practical measure of the greenness of a reaction as it takes into account the reaction yield and the actual amounts of reactants used. wiley-vch.de

% RME = (Mass of Isolated Product / Total Mass of Reactants) x 100

To improve the greenness of the synthesis, the following strategies can be employed:

| Green Chemistry Principle | Application to the Synthesis |

| Use of Greener Solvents | Replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. |

| Catalysis | While the base is stoichiometric in its role of neutralizing HCl, exploring catalytic methods for amide bond formation, such as using boric acid, could be a greener alternative to acyl chlorides. |

| Energy Efficiency | Conducting the reaction at ambient temperature reduces energy consumption. |

| Waste Reduction | Optimizing the reaction to achieve high yields and selectivity minimizes the formation of byproducts and waste. |

By considering these principles, the synthesis of this compound can be designed to be more efficient and environmentally friendly.

Spectroscopic and Advanced Structural Elucidation of 1 4 Methyl 1,4 Diazepan 1 Yl Butan 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the primary tools for establishing the connectivity and chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the butanoyl group, the N-methyl group, and the diazepane ring. The ethyl group of the butanoyl chain would present as a triplet and a quartet, while the methylene group adjacent to the carbonyl would be a triplet. The protons on the seven-membered diazepane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The N-methyl group would be a sharp singlet.

The ¹³C NMR spectrum will display ten unique carbon signals. The carbonyl carbon is expected at the most downfield chemical shift (~170-175 ppm). The carbons of the diazepane ring and the butanoyl chain will resonate in the aliphatic region, with those adjacent to nitrogen atoms appearing at a lower field compared to simple alkanes.

Predicted NMR Data for this compound

| Atom Position (Butanoyl) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C=O) | - | ~172.5 |

| C2 (-CH₂-) | ~2.4 (t) | ~35.0 |

| C3 (-CH₂-) | ~1.6 (sext) | ~18.5 |

| C4 (-CH₃) | ~0.9 (t) | ~13.8 |

| Atom Position (Diazepane) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2/C7 (-CH₂-) | ~3.5-3.7 (m) | ~45-48 |

| C3/C6 (-CH₂-) | ~2.5-2.7 (m) | ~55-58 |

| C5 (-CH₂-) | ~1.8-2.0 (m) | ~25-28 |

| N4-CH₃ | ~2.3 (s) | ~46.0 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. Techniques such as COSY, HMQC (or HSQC), and HMBC are used to map out the intricate network of atomic connections. researchgate.netresearchgate.netsdsu.edu

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the butanoyl chain (H4/H3, H3/H2). It would also reveal the coupling network within the diazepane ring, helping to trace the connectivity from C2-H to C3-H and C5-H to C6-H, for instance.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. sdsu.edu Key HMBC correlations would include the link from the butanoyl chain protons (H2) to the carbonyl carbon (C1) and the diazepane ring carbon (C2). Crucially, it would also show a correlation from the N-methyl protons to the adjacent ring carbons (C3 and C5), confirming the position of the methyl group.

Expected 2D NMR Correlations for this compound

| Technique | Proton (¹H) | Correlated Atom (¹H or ¹³C) | Inferred Connectivity |

| COSY | H4 (-CH₃) | H3 (-CH₂-) | C4-C3 bond in butanoyl chain |

| H3 (-CH₂-) | H2 (-CH₂-) | C3-C2 bond in butanoyl chain | |

| Ring Protons | Other Ring Protons | Connectivity within the diazepane ring | |

| HSQC | All Protons | Their directly attached Carbons | C-H one-bond connections |

| HMBC | H2 (-CH₂-) | C1 (C=O) | Confirms butanoyl group structure |

| H2 (-CH₂-) | C2 (ring) | Confirms attachment to diazepane ring | |

| N-CH₃ | C3, C5 (ring) | Confirms methyl group position on N4 | |

| Ring Protons (e.g., H2) | C1 (C=O) | Confirms acylation site at N1 |

Solution-state NMR provides data on molecules in a dynamic, averaged state. In contrast, solid-state NMR (ssNMR) yields information about the molecule in its solid, crystalline, or amorphous form. emory.edu By using techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained from solid samples.

For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in molecular packing and conformation.

Determine Solid-State Conformation: The diazepane ring is flexible and can adopt various conformations (e.g., chair, boat). ssNMR can help determine the preferred conformation in the solid state, which may differ from that in solution.

Probe Intermolecular Interactions: ssNMR is sensitive to through-space interactions, providing insight into how molecules are arranged relative to one another in the crystal lattice.

Mass Spectrometry (MS) Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Upon ionization, the molecular ion can undergo fragmentation, and the resulting pattern of fragment ions serves as a molecular fingerprint.

For this compound (molecular formula C₁₀H₂₀N₂O), the molecular ion [M]⁺• is expected at an m/z of 184. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the nitrogen atoms and cleavage around the amide bond, which are common fragmentation patterns for amines and amides. libretexts.orgwhitman.edulibretexts.orgmiamioh.edu

Predicted fragmentation includes:

Loss of the propyl group: Cleavage of the C-C bond alpha to the carbonyl group, resulting in a fragment corresponding to [M - C₃H₇]⁺.

Alpha-cleavage of the diazepane ring: Cleavage of the C-C bond adjacent to a ring nitrogen can lead to various ring-opened fragments.

Cleavage of the butanoyl group: Breakage of the amide C-N bond can generate a butanoyl cation ([C₄H₇O]⁺) at m/z 71.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 184 | [C₁₀H₂₀N₂O]⁺• | Molecular Ion |

| 113 | [C₆H₁₃N₂]⁺ | Loss of butanoyl group |

| 99 | [C₅H₁₁N₂]⁺ | Ring fragmentation |

| 71 | [C₄H₇O]⁺ | Butanoyl cation |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage fragment containing N-methyl |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of a molecule's elemental composition. fiveable.memeasurlabs.com While nominal mass spectrometry might not distinguish between C₁₀H₂₀N₂O and another molecule with a different formula but the same integer mass, HRMS can easily differentiate them based on their exact masses. researchgate.netresearchgate.net

The exact mass is calculated using the masses of the most abundant isotopes of each element. This precise measurement is a critical tool for confirming the identity of a newly synthesized compound or identifying an unknown substance. algimed.com

Precise Mass Determination via HRMS

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Nominal Mass | 184 |

| Monoisotopic (Exact) Mass | 184.15756 |

X-ray Crystallography and Single Crystal Diffraction of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would reveal:

Conformation of the Diazepane Ring: The seven-membered 1,4-diazepane ring is flexible. Crystallographic data would confirm its conformation in the solid state, which is often a chair-like or twist-boat form for similar structures. nih.gov

Molecular Geometry: The planarity of the amide group and the precise geometry of the butanoyl chain would be established.

Intermolecular Interactions: The analysis would show how individual molecules pack together in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

Hypothetical Crystallographic Data Table

| Parameter | Example Value (based on similar structures) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z (molecules/unit cell) | 4 |

The determination of absolute configuration refers to the specific three-dimensional arrangement of atoms at a chiral center, designated as either R or S. The molecule this compound is achiral as it does not possess any stereocenters. Therefore, it exists as a single structure, not as a pair of enantiomers.

However, if a chiral center were introduced into the molecule (for example, by substitution at one of the carbon atoms of the diazepane ring), then determining the absolute configuration would become critical. X-ray crystallography is a primary method for this purpose. purechemistry.org By analyzing the anomalous dispersion of X-rays by the atoms in a crystal of a single enantiomer, the absolute stereochemistry can be determined. purechemistry.org Other chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can also be used, particularly for samples that are difficult to crystallize. nih.govmdpi.com These methods involve comparing experimentally measured spectra to those predicted by quantum chemical calculations for a specific enantiomer. nih.gov

Polymorphism and Crystal Packing in this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in pharmaceutical sciences and materials science. Different polymorphs of a compound can exhibit varying physical properties, including melting point, solubility, and stability. For a molecule like this compound, the conformational flexibility of the seven-membered diazepane ring, coupled with the rotational freedom of the butanoyl group, suggests a propensity for polymorphism.

The crystal packing of this compound would be primarily governed by van der Waals forces and dipole-dipole interactions. The tertiary amine and amide functionalities introduce polarity, which will influence the molecular arrangement in the crystal lattice. The presence of the N-methyl and the butanoyl groups will also play a crucial role in determining the packing efficiency and the resulting crystal system.

Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: The data in this table is illustrative and represents plausible values for a small organic molecule of this nature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the FT-IR spectrum of this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the tertiary amide group. This band typically appears in the region of 1630-1680 cm⁻¹. The exact position would be influenced by the electronic environment and any intermolecular interactions.

The C-N stretching vibrations of the diazepane ring and the amide group would likely be observed in the fingerprint region, typically between 1400 and 1000 cm⁻¹. Specifically, the stretching of the N-CH₃ bond would produce a characteristic absorption. The aliphatic C-H stretching vibrations from the butanoyl and diazepane methyl and methylene groups would be visible in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data. The C-C skeletal vibrations of the diazepane ring and the butanoyl chain would be expected to show distinct Raman signals. The symmetric C-H stretching vibrations would also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| C=O (Amide) | 1650 (strong) | 1650 (weak) | Stretching |

| C-H (Aliphatic) | 2850-2960 (medium) | 2850-2960 (strong) | Stretching |

| C-N (Amide and Amine) | 1200-1350 (medium) | 1200-1350 (medium) | Stretching |

| CH₂ Bend | 1440-1480 (medium) | 1440-1480 (medium) | Scissoring |

| N-CH₃ | 2780-2820 (weak) | Not prominent | Stretching |

Note: These are generalized frequency ranges and the actual values may vary.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of this compound

This compound does not possess a chiral center in the traditional sense of an sp³ carbon with four different substituents. However, the seven-membered diazepane ring is non-planar and can exist in various conformations. If the ring adopts a stable, non-superimposable mirror-image conformation (a chiral conformation), the molecule as a whole could exhibit chirality. This phenomenon is known as atropisomerism, where rotation around single bonds is restricted.

For 1,4-diazepane systems, ring inversion can lead to different conformations. If this inversion is slow on the experimental timescale, individual chiral conformers could potentially be isolated or observed.

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are instrumental in studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.

If this compound exists as stable chiral conformers, its CD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the amide carbonyl group. The sign and magnitude of the Cotton effect would be indicative of the preferred conformation of the diazepane ring.

Table 3: Hypothetical Chiroptical Data for a Chiral Conformer of this compound

| Technique | Wavelength (nm) | Signal | Interpretation |

| CD | ~220 | Positive Cotton Effect | n → π* transition of the amide chromophore in a specific chiral environment |

| ORD | >250 | Positive rotation | Plain positive dispersion curve |

Note: This data is purely hypothetical and assumes the existence of a stable chiral conformer.

Computational and Theoretical Chemistry of 1 4 Methyl 1,4 Diazepan 1 Yl Butan 1 One

Quantum Chemical Calculations on 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in defining the intrinsic properties of a molecule in its ground state.

The electronic landscape of a molecule is defined by its molecular orbitals. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest as they govern the molecule's reactivity. The HOMO is expected to be localized around the regions of highest electron density, specifically the lone pairs of the two nitrogen atoms within the diazepane ring and the oxygen atom of the carbonyl group. These sites represent the most probable areas for electrophilic attack. In contrast, the LUMO is anticipated to be centered on the electrophilic carbonyl carbon of the butanoyl group, making it the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. Computational studies on similar small organic molecules suggest a significant gap for this compound. frontiersin.org

Table 4.1: Representative Calculated Electronic Properties

| Property | Representative Value | Significance |

| HOMO Energy | ~ -6.8 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | ~ 1.1 eV | Energy of the lowest energy state for an added electron; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 7.9 eV | Indicator of chemical reactivity and stability. frontiersin.org |

| Dipole Moment | ~ 3.5 D | Measure of the molecule's overall polarity. |

| Note: These values are illustrative and would be precisely determined by specific DFT calculations (e.g., at the B3LYP/6-31G level). |

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several forms, including lower-energy chair and twist-boat conformations. nih.gov The presence of the N-butanoyl and N'-methyl substituents introduces steric and electronic factors that influence the conformational preference. Computational modeling studies on analogous N,N-disubstituted-1,4-diazepanes have shown that such molecules can adopt an unexpected low-energy twist-boat conformation to accommodate bulky substituents. nih.gov

A potential energy surface scan would reveal the relative stability of these conformers and the energy barriers between them. The global minimum energy conformation would represent a balance between minimizing steric hindrance from the substituents and optimizing the ring pucker of the diazepane core.

Table 4.2: Plausible Relative Energies of 1,4-Diazepane Ring Conformers

| Conformer | Plausible Relative Energy (kcal/mol) | Key Feature |

| Twist-Boat | 0.00 | Often favored in highly substituted diazepanes to minimize steric clash. nih.gov |

| Chair 1 | ~ 1.5 - 2.5 | A classic, often low-energy, conformation for seven-membered rings. |

| Chair 2 | ~ 2.0 - 3.5 | An alternative chair form with different substituent orientations. |

| Boat | > 5.0 | Typically a higher-energy transition state or unstable conformer. |

| Note: The actual energy order and values are highly dependent on the specific substituents and require detailed computational analysis. |

Computational methods are highly effective for predicting spectroscopic data, which aids in the structural elucidation of synthesized compounds. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The most prominent feature in the calculated IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the amide/ketone group, typically expected in the 1650-1680 cm⁻¹ range. Other key signals would include C-N stretching vibrations from the diazepane ring and various C-H stretching and bending modes from the methyl and butyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For this molecule, protons on the carbon adjacent to the carbonyl group (α-protons) would be predicted at a downfield shift due to the electron-withdrawing effect of the oxygen. Similarly, the carbons of the diazepane ring adjacent to the nitrogen atoms would show characteristic shifts. These predictions are crucial for assigning peaks in experimentally obtained spectra.

Table 4.3: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretching (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretching (Amide) | 1650 - 1680 | Strong |

| C-N Stretching (Amine) | 1150 - 1250 | Medium |

| Note: These are general ranges; precise frequencies are calculated using methods like DFT. |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule over time, providing insights into its conformational changes and interactions with its environment.

The surrounding solvent can significantly influence the conformational equilibrium of the molecule. frontiersin.orgaps.org MD simulations in different solvent models can elucidate these effects.

In Polar Solvents (e.g., Water): The polar amide group and the tertiary amine nitrogen atoms would form hydrogen bonds with water molecules. This solvation would stabilize more compact conformations where these polar groups are exposed to the solvent, potentially altering the preferred pucker of the diazepane ring compared to the gas phase.

MD simulations are a key tool for understanding how a small molecule might interact with biological targets like cell membranes or proteins. nih.govnih.gov

Interaction with a Lipid Bilayer: this compound has an amphiphilic character, with the charged/polar diazepane head group and a more hydrophobic butanoyl tail. MD simulations placing this molecule near a model lipid bilayer (e.g., a POPC bilayer) would likely show the molecule orienting itself at the lipid-water interface. nih.govqub.ac.uk The simulation could track whether the butanoyl tail partitions into the hydrophobic core of the membrane, a process driven by hydrophobic interactions. semanticscholar.orgacs.org This provides insight into its potential to cross or associate with cell membranes.

Interaction with a Protein Binding Site: For a hypothetical protein target, MD simulations could be used to assess the stability of the molecule within the binding pocket. These simulations would reveal key intermolecular interactions, such as hydrogen bonds between the carbonyl oxygen and protein residues, or hydrophobic interactions involving the butyl chain. The dynamic trajectory would show how the molecule adjusts its conformation to fit within the binding site and the stability of these interactions over time. nih.gov

Docking Studies and Ligand-Protein Interactions of this compound (if applicable to hypothesized targets)

No published studies were identified that have investigated the binding of this compound to any hypothesized biological targets through molecular docking simulations. As a result, there is no data available regarding its potential binding affinities, modes of interaction, or key amino acid residues involved in any putative ligand-protein complexes.

Exploration of Biological Target Interactions and Mechanistic Research on 1 4 Methyl 1,4 Diazepan 1 Yl Butan 1 One

In Vitro Screening Methodologies for 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

There is no available information in the searched scientific literature regarding the application of in vitro screening methodologies to this compound.

Enzyme Inhibition Assays for this compound

No data from enzyme inhibition assays involving this compound has been found in public research databases.

Cellular Target Engagement Studies for this compound

There are no documented cellular target engagement studies for this compound in the available research.

Mechanistic Investigations of this compound at the Molecular Level

No mechanistic investigations at the molecular level for this compound have been reported in the scientific literature.

Elucidation of Signaling Pathways Modulated by this compound

Information regarding the modulation of any signaling pathways by this compound is not available.

Protein-Ligand Interaction Kinetics of this compound

There is no data available on the protein-ligand interaction kinetics for this compound.

Off-Target Profiling and Selectivity Analysis of 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-oneSimilarly, the lack of available research prevents any discussion of the compound's binding affinities to unintended biological targets or a comparative analysis of its selectivity against related molecules. As a result, no data tables can be generated to illustrate its selectivity profile.

While the broader class of 1,4-diazepine derivatives has been a subject of considerable scientific inquiry, with many compounds exhibiting a wide range of biological activities, these findings cannot be extrapolated to this compound without specific experimental evidence. Scientific rigor dictates that each compound must be evaluated independently.

It is important to note that the absence of public information does not definitively mean that no research has been conducted. Such research may be proprietary, unpublished, or still in preliminary stages. However, based on the currently accessible information, a scientifically accurate and detailed article on the biological target interactions of this compound cannot be constructed.

Preclinical Research Models for Investigating 1 4 Methyl 1,4 Diazepan 1 Yl Butan 1 One

In Vitro Cell Culture Models for 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one Studies

No studies were identified that utilized in vitro cell culture models to investigate the effects or mechanisms of this compound.

Two-Dimensional (2D) Cell Line Applications with this compound

There is no available research detailing the application of 2D cell lines (e.g., cancer cell lines, immortalized cell lines) to study the biological activity of this compound.

Ex Vivo Tissue Slice Culture Models for this compound Research

No publications were found that describe the use of ex vivo tissue slice cultures to evaluate the effects of this compound on intact tissue microenvironments.

Mechanistic Studies of this compound in Animal Models (excluding human clinical aspects)

There is a lack of published non-clinical, in vivo studies investigating the mechanisms of action of this compound in any animal models.

Pharmacodynamic Markers in Animal Models of this compound

No research is available that identifies or measures pharmacodynamic markers to assess the biological effects of this compound in animal models.

Target Validation in Relevant Animal Models for this compound

There are no studies dedicated to the validation of specific biological targets of this compound using relevant animal models of disease.

Due to the absence of specific data for "this compound" in the scientific literature, the requested article cannot be generated.

Imaging Techniques in Preclinical Research of this compound (e.g., PET, MRI in animal models)

While specific preclinical imaging studies on this compound are not extensively documented in publicly available literature, the broader class of 1,4-diazepane derivatives has been a subject of investigation for the development of novel imaging agents for Positron Emission Tomography (PET). This research provides a framework for understanding how a compound like this compound could be evaluated in preclinical settings using advanced imaging modalities.

PET is a highly sensitive molecular imaging technique that allows for the in vivo quantification of biological processes. In preclinical research, PET is instrumental in assessing the pharmacokinetic and pharmacodynamic properties of new chemical entities. For a compound to be studied using PET, it must be radiolabeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F).

Magnetic Resonance Imaging (MRI) is another powerful, non-invasive imaging technique that provides high-resolution anatomical images. In preclinical studies, MRI is often used in conjunction with PET (PET/MRI) to provide anatomical context to the functional data obtained from PET, allowing for more precise localization of radiotracer uptake in specific brain regions or other tissues.

Research into ¹⁸F-labeled 1,4-diazepane derivatives has focused on their potential as PET probes for imaging specific targets in the central nervous system, such as the Orexin 1 receptor (OX1R). These studies in animal models, typically mice, are crucial for determining the suitability of a compound as a PET radiotracer. Key parameters evaluated include:

Binding Affinity and Selectivity: Before in vivo imaging, the binding affinity of the compound to its target receptor and its selectivity over other receptors are determined through in vitro assays.

Brain Penetration: A critical factor for CNS drug candidates is their ability to cross the blood-brain barrier. PET imaging can directly measure the brain uptake of a radiolabeled compound.

In Vivo Target Engagement: PET studies can demonstrate that the compound binds to its intended target in the living brain. This is often confirmed by "blocking" studies, where the administration of a non-radiolabeled version of the drug significantly reduces the uptake of the radiotracer in target-rich regions.

Detailed Research Findings from Structurally Related 1,4-Diazepane Derivatives

A study focused on developing novel ¹⁸F-labeled 1,4-diazepane derivatives for OX1R imaging provides valuable insights into the preclinical imaging workflow. In this research, several derivatives were synthesized and evaluated.

Table 1: In Vitro Binding Affinity of 1,4-Diazepane Derivatives for Orexin Receptors

| Compound | OX1R IC₅₀ (nM) | OX2R IC₅₀ (nM) | Selectivity (OX2R/OX1R) |

|---|---|---|---|

| Derivative A | 1.5 | 112.5 | 75 |

| Derivative B | 2.8 | 70.0 | 25 |

| Derivative C | 0.9 | 45.0 | 50 |

IC₅₀: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data from these in vitro assays are crucial for selecting candidate compounds for radiolabeling and subsequent in vivo imaging studies.

Following the in vitro characterization, promising candidates are radiolabeled with ¹⁸F and their biodistribution is studied in mice. PET imaging is used to assess brain uptake and regional distribution.

Table 2: Brain Uptake of an ¹⁸F-Labeled 1,4-Diazepane Derivative ([¹⁸F]BTF) in Mice

| Time Post-Injection (min) | Brain Uptake (%ID/g) |

|---|---|

| 2 | 1.25 |

| 15 | 0.95 |

| 30 | 0.78 |

| 60 | 0.55 |

%ID/g: Percentage of injected dose per gram of tissue.

The results from such biodistribution studies indicate that the radiolabeled 1,4-diazepane derivative can penetrate the brain. Further PET/CT imaging studies can then be performed to visualize the distribution within the brain. In one such study, pre-injection of a non-radiolabeled version of the compound led to a significant decrease in the radioactivity in the brain, suggesting specific binding to the target receptor. acs.orgfigshare.com

These preclinical imaging techniques are essential for the development of new drugs and diagnostic agents. The application of PET and MRI to novel 1,4-diazepane derivatives, as demonstrated in the research on OX1R antagonists, provides a clear roadmap for how a compound like this compound could be evaluated for its potential as a central nervous system therapeutic or imaging agent. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Methyl 1,4 Diazepan 1 Yl Butan 1 One Analogues

Systematic Modification of the Butan-1-one Moiety in 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

The butan-1-one moiety serves as a key feature that can be systematically modified to probe its influence on biological activity. Research into related acylated amines and diamines has shown that alterations to the length, branching, and electronic nature of the acyl group can profoundly impact target engagement and metabolic stability.

Key modifications and their expected impact include:

Chain Length Variation: Shortening or lengthening the butyl chain can affect the compound's hydrophobic interactions within a target's binding pocket. An extension might enhance van der Waals forces, while a shorter chain could improve solubility.

Introduction of Branching: Adding alkyl groups, such as a methyl or ethyl group, to the butyl chain can introduce steric hindrance that may enhance selectivity for a specific biological target by preventing binding to off-targets.

Incorporation of Unsaturation: Introducing double or triple bonds can alter the conformation and rigidity of the acyl chain, potentially locking it into a more bioactive conformation.

Cyclization: Replacing the butyl group with cyclic structures like cyclobutyl or cyclopentyl can improve metabolic stability and introduce new vectors for interaction.

Aromatic Substitution: Substituting the butyl group with an aromatic ring, such as a phenyl or pyridyl group, introduces the possibility of π-π stacking or hydrogen bonding interactions, which can significantly enhance binding affinity.

| Analogue | Modification (R-group) | Hypothetical Biological Activity (IC₅₀, nM) | Rationale for Change in Activity |

|---|---|---|---|

| 1 | -CH₂CH₂CH₃ (Propyl) | 150 | Reduced hydrophobic interaction compared to butyl chain. |

| 2 | -CH₂CH₂CH₂CH₃ (Butyl - Parent) | 50 | Optimal hydrophobic interaction and fit in binding pocket. |

| 3 | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | 85 | Slightly too long, causing minor steric clash. |

| 4 | -CH(CH₃)CH₂CH₃ (sec-Butyl) | 200 | Steric hindrance from branching disrupts optimal binding. |

| 5 | -Cyclobutyl | 75 | Rigid structure offers a different binding pose; improved stability. |

| 6 | -Phenyl | 25 | Potential for new π-π stacking interactions enhances affinity. |

Chemical Space Exploration around the 1,4-Diazepan-1-yl Core

The 1,4-diazepan-1-yl core is a privileged scaffold in medicinal chemistry, offering multiple points for modification to explore the surrounding chemical space. mdpi.com The concept of chemical space involves the entirety of all possible molecules, and exploring it helps in discovering novel compounds with desired properties. mdpi.comCurrent time information in BT. Strategies for exploring the chemical space around this core include ring modification and substitution.

Ring Size Modification: Analogues with smaller (piperazine) or larger (1,5-diazocane) rings can be synthesized. These changes alter the bond angles and conformational flexibility of the scaffold, which can impact how the molecule presents its substituents to a biological target.

Substitution on the Diazepine (B8756704) Ring: Introducing substituents on the carbon atoms of the diazepine ring can create chiral centers and provide additional points of interaction. For instance, methyl or hydroxyl groups could engage in new hydrophobic or hydrogen-bonding interactions.

Bioisosteric Replacement: The diazepine ring itself can be replaced with other heterocyclic systems that mimic its size, shape, and electronic properties. This can lead to improved pharmacokinetic profiles or novel intellectual property. In studies of G protein-coupled receptor (GPCR) ligands, benzodiazepine (B76468) cores have been used as scaffolds, with efforts made to find lower molecular weight alternatives like 1,4-dihydro- Current time information in BT.nih.govdiazepine-5,7-dione to improve physical properties. nih.gov

| Analogue | Core Modification | Hypothetical Property Change | Rationale |

|---|---|---|---|

| 7 | Piperazine Core | Increased Rigidity, Altered Basicity | Six-membered ring is less flexible than the seven-membered diazepine. |

| 8 | Homopiperazine (1,4-Diazepane - Parent) | Baseline Flexibility and Basicity | Reference compound for comparison. |

| 9 | 1,5-Diazocane Core | Increased Flexibility | Eight-membered ring has more accessible conformations. |

| 10 | C6-Methyl-1,4-diazepane | Introduced Chirality, Potential for New Interaction | Methyl group can probe a specific region of the binding site. |

N-Methyl Substitution Analogues and their Impact on this compound Activity

The methyl group at the N-4 position of the diazepine ring is a critical determinant of the molecule's properties. In related heterocyclic series, such as the 1,4-benzodiazepines, substitution at the nitrogen atom is known to influence activity. For example, a methyl group at the N-1 position of the 1,4-benzodiazepine (B1214927) ring generally increases the potency of its anxiolytic activity.

The impact of the N-4 substituent can be evaluated by synthesizing a series of analogues where the methyl group is replaced by other substituents:

N-H Analogue (Demethylation): Removing the methyl group introduces a secondary amine, which can act as a hydrogen bond donor. This can lead to new interactions with the target but may also increase susceptibility to metabolism and alter the compound's pKa.

N-Ethyl and Larger Alkyl Groups: Increasing the size of the alkyl group can probe for steric tolerance in the binding pocket. A larger group might confer higher affinity if a suitable hydrophobic pocket is available, or it could abolish activity through steric clash.

N-Benzyl or other Arylalkyl groups: These larger, more complex groups can explore more extensive regions of the binding site and introduce additional favorable interactions. nih.gov

| Analogue | N-4 Substituent | Hypothetical Activity (IC₅₀, nM) | Impact on Physicochemical Properties |

|---|---|---|---|

| 11 | -H | 120 | Increased polarity, potential H-bond donor. |

| 12 | -CH₃ (Parent) | 50 | Baseline lipophilicity and basicity. |

| 13 | -CH₂CH₃ | 45 | Slight increase in lipophilicity, favorable interaction. |

| 14 | -CH(CH₃)₂ | 350 | Steric bulk is detrimental to binding. |

| 15 | -Benzyl | 30 | Additional hydrophobic/aromatic interactions are beneficial. |

Influence of Stereochemistry on the Biological Activity of this compound Analogues

Stereochemistry plays a crucial role in the interaction of small molecules with chiral biological macromolecules like proteins and receptors. mhmedical.com The three-dimensional arrangement of atoms can dictate a drug's potency and efficacy. nih.govnih.gov For analogues of this compound, stereoisomers can arise from two main sources:

Conformational Isomerism: The seven-membered diazepine ring is flexible and can adopt several low-energy conformations, such as chair and boat forms. The preferred conformation can influence the relative orientation of substituents and their ability to fit within a binding site.

Chiral Centers: Introduction of substituents on the carbon atoms of the diazepine ring can create one or more stereocenters. The absolute configuration (R or S) at these centers can be critical for activity. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer), as they will interact differently with the chiral environment of the target protein. nih.govresearchgate.net

For example, if a methyl group were introduced at the C-2 position of the diazepine ring, two enantiomers, (R)- and (S)-, would be formed. A hypothetical study might reveal that the (S)-enantiomer has a much higher affinity for the target, indicating a specific stereochemical requirement for optimal binding. This highlights the importance of stereoselective synthesis and characterization in drug development.

| Analogue | Stereochemistry | Hypothetical Binding Affinity (Kᵢ, nM) | Interpretation |

|---|---|---|---|

| 16a | (R)-2-methyl | 500 | The R-isomer fits poorly into the binding site. |

| 16b | (S)-2-methyl | 15 | The S-isomer has the optimal orientation for key interactions. |

| 16c | Racemic (±)-2-methyl | 30 | Activity is an average of the two enantiomers. |

Future Directions and Advanced Research Frontiers for 1 4 Methyl 1,4 Diazepan 1 Yl Butan 1 One

Integration of Artificial Intelligence and Machine Learning in 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the landscape of drug discovery and development. astrazeneca.commdpi.comnih.govnih.gov For this compound, these computational tools offer a powerful means to accelerate and refine its investigation.

ML algorithms can be trained on large datasets of known compounds to predict the biological activities and physicochemical properties of novel molecules like this compound and its derivatives. ijcrt.orgfrontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, powered by ML, can establish correlations between the molecular structure of diazepane analogs and their biological effects. nih.gov This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of desired activity.

Table 1: Illustrative Application of a Predictive ML Model in Prioritizing Analogs of this compound

| Compound ID | Structural Modification | Predicted Bioactivity Score (Hypothetical) | Predicted ADMET Score (Hypothetical) | Synthesis Priority |

| MDB-001 | Parent Compound | 0.75 | 0.65 | N/A |

| MDB-002 | Butan-1-one chain extended to pentan-1-one | 0.82 | 0.60 | High |

| MDB-003 | Methyl group on diazepane replaced with ethyl | 0.78 | 0.70 | High |

| MDB-004 | Introduction of a hydroxyl group on the butyl chain | 0.65 | 0.85 | Medium |

| MDB-005 | Phenyl group attached to the diazepane ring | 0.91 | 0.45 | Low |

Novel Synthetic Methodologies for this compound and its Complex Analogues

The development of efficient and versatile synthetic strategies is crucial for exploring the chemical space around the 1,4-diazepane scaffold. researchgate.net Future research could focus on moving beyond classical condensation reactions to more advanced and sustainable methods.

One promising avenue is the use of photoredox catalysis, which employs visible light to initiate chemical transformations under mild conditions. unimi.it This approach could enable the construction of complex diazepine-fused ring systems that are otherwise difficult to access. unimi.it Additionally, the development of modular, lead-oriented synthesis strategies would allow for the rapid generation of a diverse library of analogs. researchgate.net Such an approach might involve the synthesis of a common diazepane core, which can then be functionalized in various ways to explore structure-activity relationships systematically.

Recent advances in the synthesis of benzodiazepines and other diazepine (B8756704) derivatives have highlighted the utility of methods like intramolecular C-N bond coupling and reactions catalyzed by heteropolyacids. nih.govnih.gov Adapting these methodologies to the synthesis of this compound could lead to higher yields and greater structural diversity. nih.gov

Exploration of Unconventional Biological Targets for this compound

While the diazepane structure is often associated with central nervous system (CNS) targets, a comprehensive investigation into unconventional biological targets could unveil novel therapeutic applications. The use of small-molecule probes is a powerful strategy for illuminating biological pathways and assessing new therapeutic targets. nih.gov

Future research could employ this compound as a chemical probe to screen against a wide array of biological targets, including those considered "undruggable." eurekalert.org High-throughput screening (HTS) methodologies, such as small molecule microarrays, can be used to identify interactions with a vast number of purified proteins or even targets within cell lysates. nih.gov

A particularly intriguing area of exploration is the potential for this compound to modulate protein-protein interactions (PPIs) or interact with RNA targets. eurekalert.orgacs.org Given that many diseases are driven by aberrant PPIs, identifying small molecules that can disrupt these interactions is a significant therapeutic goal. eurekalert.org Similarly, the discovery of small molecules that can bind to and modulate the function of RNA is an emerging field with immense potential. acs.org The identification of novel psychoactive substances and their targets is also an area where such exploration is critical. nih.govazolifesciences.comojp.gov

Table 2: Hypothetical Screening Cascade for Unconventional Target Identification

| Screening Phase | Methodology | Target Class Explored | Potential Outcome |

| Primary Screen | High-Throughput Biochemical Assays | Kinases, Phosphatases, Proteases | Identification of enzymatic inhibition |

| Secondary Screen | Cell-Based Phenotypic Assays | Cancer cell lines, Neuronal cell cultures | Discovery of effects on cell viability or function |

| Target Deconvolution | Chemical Proteomics (e.g., affinity chromatography) | Entire cellular proteome | Identification of specific protein binding partners |

| Advanced Target | Live-Cell Protein-Protein Interaction Assays | Disease-relevant PPIs | Validation of PPI modulation |

Advanced Preclinical Models for Understanding this compound Mechanisms

To bridge the gap between in vitro findings and clinical efficacy, advanced preclinical models that more accurately recapitulate human physiology are essential. pharmafeatures.comharvard.edu Traditional 2D cell cultures and animal models often fail to predict human responses accurately. nih.gov

Organ-on-a-chip (OOC) technology represents a significant leap forward in preclinical modeling. mdpi.comnih.gov These microfluidic devices contain living human cells in a 3D arrangement that mimics the structure and function of human organs. mdpi.com For a compound like this compound, which may have CNS activity, a "brain-on-a-chip" model could provide invaluable insights into its ability to cross the blood-brain barrier and its effects on neuronal cells. emulatebio.comvt.edu These models can incorporate various cell types, including neurons and brain microvascular endothelial cells, to study neuroinflammation and drug effects across the neurovascular unit. emulatebio.com

In addition to OOCs, 3D organoids, which are self-assembled, miniaturized versions of organs grown from stem cells, offer another powerful platform. pharmafeatures.com Brain organoids can be used to model complex neural architecture and disease states, providing a more physiologically relevant environment to test the compound's mechanisms of action. pharmafeatures.com Alternative animal models, such as zebrafish, which share genetic similarities with humans, can also be employed for scalable in vivo testing. biobide.com

Collaborative Research Opportunities in this compound Chemistry and Biology

The multifaceted research required to fully characterize and develop a novel compound necessitates a collaborative approach. mssm.eduindianabiosciences.org Future progress with this compound will be significantly enhanced by forging partnerships between academic institutions, pharmaceutical companies, and specialized research centers. lifechemicals.com

Academic labs can provide deep expertise in fundamental biology and novel synthetic chemistry, while pharmaceutical partners bring resources and experience in drug development and preclinical testing. acs.org Consortia focused on specific disease areas, such as neurodegenerative disorders, could provide a framework for sharing data, resources, and expertise to accelerate the development of promising compounds. alzheimersnewstoday.compharmaceutical-technology.com

Funding mechanisms that support translational research can help bridge the gap between basic scientific discoveries and their clinical application. schrodinger.com Open science initiatives and platforms that facilitate the sharing of research findings and collaboration proposals can also play a vital role in advancing the study of this and other novel chemical entities. lifechemicals.com

Conclusion and Significance of 1 4 Methyl 1,4 Diazepan 1 Yl Butan 1 One Research

Summary of Key Research Findings on 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

Direct experimental findings on this compound are scarce. However, research on analogous 1,4-diazepane derivatives provides a framework for understanding its potential areas of biological activity.

Table 1: Potential Research Areas for this compound Based on Related Compounds

| Research Area | Findings in Related 1,4-Diazepane Derivatives |

| Anticancer Activity | Novel synthesized benzo[b] nih.govresearchgate.netdiazepines have shown cytotoxic effects against various cancer cell lines. mdpi.com |

| Antimicrobial and Antifungal Activity | Derivatives of 1,4-diazepine have been explored for their potential as antibacterial and antifungal agents. ingentaconnect.com |

| Central Nervous System (CNS) Activity | The 1,4-benzodiazepine (B1214927) class, a related structure, is well-known for its anxiolytic, anticonvulsant, sedative, and hypnotic properties. mdpi.com |

| Factor Xa Inhibition | Certain 1,4-diazepane derivatives have been investigated as inhibitors of Factor Xa, indicating potential for anticoagulant and antithrombotic applications. nih.gov |

| Sigma Receptor Ligands | Diazepane-containing derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various neurological disorders. nih.gov |

| Metabotropic Glutamate Receptor Antagonism | Some 1,3-dihydro-benzo[b] nih.govresearchgate.netdiazepin-2-one derivatives have been identified as potent and selective antagonists of metabotropic glutamate receptors 2/3. nih.gov |

| Checkpoint Kinase 1 (Chk1) Inhibition | 5,10-dihydro-dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one-based compounds have been designed as potent and selective Chk1 inhibitors, with potential applications in cancer therapy. nih.gov |

Remaining Challenges and Open Questions in the Study of this compound

The study of this compound would likely face challenges common to the broader field of 1,4-diazepane research.

Synthesis: While various synthetic routes to 1,4-diazepine and benzodiazepine (B76468) derivatives exist, developing efficient and high-yield protocols remains a focus of research. nih.gov Challenges can include the use of large amounts of catalysts and difficult product isolation procedures. nih.gov The synthesis of functionalized 1,4-benzodiazepine derivatives often requires multi-step procedures. mdpi.com

Structure-Activity Relationship (SAR): A significant challenge lies in establishing a clear and predictive SAR for 1,4-diazepane derivatives. Understanding how modifications to the diazepane ring and its substituents affect biological activity is crucial for designing more potent and selective compounds. nih.gov

Target Identification and Selectivity: For many biologically active 1,4-diazepanes, the precise molecular targets are not fully elucidated. A key open question is how to design derivatives that exhibit high selectivity for a specific biological target to minimize off-target effects.

Pharmacokinetic Properties: Achieving desirable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) is a common hurdle in drug development. For this compound, its metabolic stability, bioavailability, and ability to cross the blood-brain barrier (if intended for CNS applications) would need to be thoroughly investigated.

Broader Implications of this compound Research for Chemical Biology and Medicinal Chemistry

Research into this compound and its analogs holds broader implications for several areas of chemical and medical science.

Scaffold for Drug Discovery: The 1,4-diazepane core serves as a versatile scaffold for the development of new therapeutic agents. ingentaconnect.com Elucidating the biological activities of novel derivatives like this compound could lead to the discovery of new drug candidates for a range of diseases.

Tool for Chemical Biology: Biologically active small molecules are invaluable tools for probing complex biological processes. If this compound is found to have a specific biological activity, it could be used as a chemical probe to study the function of its molecular target.

Expansion of Chemical Space: The synthesis and characterization of new 1,4-diazepane derivatives expand the known chemical space, providing a larger pool of compounds for high-throughput screening and drug discovery efforts.

Perspectives on the Future Trajectory of this compound Studies

Future research on this compound is likely to follow a path informed by the extensive work on related diazepane structures.

Systematic Synthesis and Screening: A logical first step would be the systematic synthesis of this compound and a library of its analogs with variations in the butan-1-one and methyl-diazepane moieties. These compounds would then undergo broad biological screening to identify potential therapeutic areas.

Computational and In Silico Studies: Molecular modeling and computational screening could be employed to predict the potential biological targets of this compound and guide the design of derivatives with improved binding affinity and selectivity.

Investigation of Novel Therapeutic Applications: Given the diverse biological activities of 1,4-diazepanes, future studies could explore novel applications for this compound beyond the traditional CNS-related activities of benzodiazepines. This could include its evaluation as an anticancer, antimicrobial, or anti-inflammatory agent.

Development of Multitarget Therapeutics: The 1,4-diazepane scaffold is amenable to modifications that could allow for the design of compounds that interact with multiple biological targets. nih.gov This approach is gaining traction for the treatment of complex, multifactorial diseases. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.